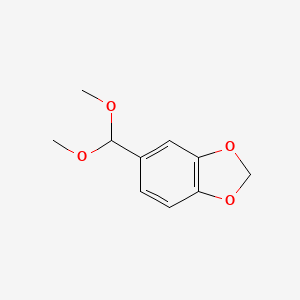

1,3-Benzodioxole, 5-(dimethoxymethyl)-

Descripción

Significance of the 1,3-Benzodioxole (B145889) Core Structure in Contemporary Organic Chemistry

The 1,3-benzodioxole moiety, a benzene (B151609) ring fused to a five-membered dioxole ring, is a privileged scaffold in organic chemistry. chemicalbook.comchemicalbook.com This structural motif is found in a wide array of naturally occurring and synthetic compounds, exhibiting a broad spectrum of biological activities. chemicalbook.commdpi.comnih.gov The presence of the two oxygen atoms in the dioxole ring increases the electron density of the aromatic system, making it more susceptible to electrophilic substitution reactions. chemicalbook.com This enhanced reactivity is a key feature that chemists exploit in the synthesis of more complex molecules. chemicalbook.com

The 1,3-benzodioxole core is a cornerstone in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comsciencemadness.org For instance, derivatives of 1,3-benzodioxole have been investigated for their potential as anti-inflammatory agents, neuroprotective agents, and even as components in dental resins. chemicalbook.comchemicalbook.comgoogle.com Furthermore, the unique electronic properties of the 1,3-benzodioxole ring system have led to its use in the development of fluorescent dyes and as synergists for insecticides. chemicalbook.comchemicalbook.com The stability of the methylenedioxy bridge, coupled with the reactivity of the aromatic ring, makes it a versatile building block in the design of novel organic materials and bioactive compounds. chemicalbook.comchemicalbook.com

Role of the Dimethoxymethyl Functional Group in Synthetic Design and Chemical Transformations

The dimethoxymethyl group, also known as a dimethyl acetal (B89532), is a valuable functional group in organic synthesis, primarily serving as a protected form of an aldehyde. This protecting group strategy is crucial in multi-step syntheses where the reactivity of an aldehyde needs to be masked to prevent unwanted side reactions while other parts of the molecule are being modified. The dimethoxymethyl group is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.

In the context of 1,3-Benzodioxole, 5-(dimethoxymethyl)-, the dimethoxymethyl group effectively protects the aldehyde functionality of piperonal (B3395001) (heliotropin). chemicalbook.com This allows for chemical transformations to be performed on the benzodioxole ring or other parts of a larger molecule without affecting the aldehyde. Once the desired modifications are complete, the aldehyde can be regenerated for subsequent reactions, such as condensations, reductions, or oxidations. This strategic use of the dimethoxymethyl group is a cornerstone of synthetic design, enabling the efficient construction of complex target molecules.

Overview of Key Research Areas Pertaining to 1,3-Benzodioxole, 5-(dimethoxymethyl)-

Research involving 1,3-Benzodioxole, 5-(dimethoxymethyl)- primarily revolves around its utility as a synthetic intermediate. Its preparation from piperonal (heliotropine) and methanol (B129727) with a dehydrating agent is a well-established process. chemicalbook.com The resulting compound serves as a key precursor in the synthesis of a variety of more complex molecules.

One significant area of research is in medicinal chemistry, where the 1,3-benzodioxole scaffold is a common feature in compounds designed for various therapeutic targets. For example, derivatives have been synthesized and evaluated as inhibitors of nitric oxide formation and for their potential anti-tumor properties. nih.govnih.gov The ability to deprotect the aldehyde from the dimethoxymethyl group at a specific stage of a synthesis is critical for creating these complex and often biologically active molecules.

In the field of materials science, the 1,3-benzodioxole unit is incorporated into larger structures to modulate their electronic and optical properties. The electron-donating nature of the methylenedioxy group can influence the photophysical characteristics of fluorescent dyes and other organic materials. chemicalbook.com The dimethoxymethyl derivative provides a convenient entry point for incorporating this valuable structural motif.

Furthermore, the compound is utilized in the synthesis of various fine chemicals and fragrances. The aldehyde, piperonal, which can be regenerated from 1,3-Benzodioxole, 5-(dimethoxymethyl)-, has a characteristic sweet, floral odor and is used in the fragrance industry. chemicalbook.com

Interactive Data Table: Properties of 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Property | Value | Source |

| Molecular Formula | C10H12O4 | chemicalbook.com |

| Molecular Weight | 196.2 g/mol | chemicalbook.com |

| CAS Number | 59259-90-4 | chemicalbook.com |

| Boiling Point | 84 °C at 0.05 Torr | chemicalbook.com |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Appearance | Colorless oily liquid | chemicalbook.com |

| Odor | Sweet, floral, and somewhat green | chemicalbook.com |

| Solubility | Insoluble in water; soluble in alcohol and oils | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(dimethoxymethyl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-11-10(12-2)7-3-4-8-9(5-7)14-6-13-8/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNANDJIJRBQOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=C(C=C1)OCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069316 | |

| Record name | 1,3-Benzodioxole, 5-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59259-90-4 | |

| Record name | 5-(Dimethoxymethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59259-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-(dimethoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-(dimethoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethoxymethyl)benzo-1,3-dioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Benzodioxole, 5 Dimethoxymethyl and Precursors

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Scaffold

The 1,3-benzodioxole structure, characterized by a benzene (B151609) ring fused to a five-membered dioxole ring, is a key component in many bioactive molecules. chemicalbook.comhmdb.ca Its synthesis can be achieved through several reliable methods.

A foundational method for preparing the 1,3-benzodioxole scaffold is the reaction of catechol with a disubstituted halomethane, such as dichloromethane or dibromomethane. wikipedia.org This reaction, typically carried out in the presence of a base, proceeds via a Williamson ether synthesis mechanism. The base deprotonates the hydroxyl groups of catechol, forming a catecholate dianion which then acts as a nucleophile, displacing the halide ions from the halomethane in two successive steps to form the characteristic methylenedioxy bridge.

The 1,3-benzodioxole ring is activated towards electrophilic aromatic substitution (EAS). The two oxygen atoms of the methylenedioxy group donate electron density to the aromatic ring, increasing its nucleophilicity. This makes the ring susceptible to attack by electrophiles. The substitution reactions can lead to various functionalized derivatives. EAS reactions proceed through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For mono-substituted derivatives, this can result in ortho, meta, or para isomers. masterorganicchemistry.com

Modern synthetic chemistry has increasingly adopted microwave-assisted techniques to improve reaction efficiency. The synthesis of 1,3-benzodioxole derivatives can be significantly enhanced by using microwave irradiation, which often leads to shorter reaction times, higher yields, and simpler work-up procedures compared to conventional heating methods. tandfonline.comresearchgate.netresearchgate.net

One prominent microwave-assisted method involves the condensation of catechol with various aldehydes, ketones, or benzoic acid derivatives. tandfonline.comresearchgate.nettandfonline.com This reaction is often catalyzed by polyphosphoric acid, which can also serve as a solvent. tandfonline.comtandfonline.com The process is considered a green chemistry approach as it can reduce the need for toxic solvents and lowers energy consumption. tandfonline.comresearchgate.net The reaction is believed to proceed through the formation of a tetrahedral intermediate which then cyclizes to form the 1,3-benzodioxole ring. tandfonline.comtandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,3-Benzodioxole Derivatives

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 30-120 seconds tandfonline.com | 7.5-70 hours researchgate.net |

| Yield | Good to excellent (up to 85%) researchgate.nettandfonline.com | Lower (18-77%) researchgate.net |

| Catalyst | Polyphosphoric Acid tandfonline.comresearchgate.net | Various acids, zeolites researchgate.net |

| Advantages | Time-saving, increased yield, economical, green approach tandfonline.comresearchgate.net | Established methodology |

Synthesis of 3,4-Methylenedioxybenzaldehyde (Piperonal) as a Key Precursor

Piperonal (B3395001), also known as heliotropin, is an essential intermediate in the synthesis of 1,3-Benzodioxole, 5-(dimethoxymethyl)-. nih.govgoogle.com It is an aromatic aldehyde widely used in the fragrance and flavor industries and as a precursor for synthetic drugs. nih.gov There are multiple established pathways for its synthesis.

One common industrial method involves the formylation of 1,2-methylenedioxybenzene. In a process analogous to the Vilsmeier-Haack reaction, 1,2-methylenedioxybenzene is reacted with N-methylformanilide and phosgene. prepchem.com This reaction introduces the aldehyde group onto the aromatic ring, yielding piperonal with high purity and selectivity. prepchem.com

Another synthetic route is the oxidation of a precursor alcohol. For instance, 3,4-methylenedioxy-benzyl alcohol can be oxidized using a reagent like silver silicate in a refluxing solvent such as benzene to produce piperonal. prepchem.com Other methods start from 1,2-methylenedioxybenzene and utilize reagents like gaseous HCl, zinc chloride, and formaldehyde to form an intermediate piperonyl chloride, which is then converted to piperonal. google.com Furthermore, piperonal can be prepared in high yield through the ozonolysis and subsequent reduction of isosafrole. nih.gov

Acetalization Reactions for the Introduction of the Dimethoxymethyl Group

The final step in the synthesis of 1,3-Benzodioxole, 5-(dimethoxymethyl)- is the conversion of the aldehyde group of piperonal into a dimethyl acetal (B89532). Acetalization is a common and effective method for protecting aldehyde functional groups during organic synthesis. researchgate.net

The formation of the dimethoxymethyl group is typically achieved through an acid-catalyzed reaction of 3,4-Methylenedioxybenzaldehyde with methanol (B129727). researchgate.net This reaction is reversible and is usually performed in an excess of methanol to drive the equilibrium towards the acetal product.

Commonly used acid catalysts include mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which makes the carbonyl carbon more electrophilic. Two molecules of methanol then add sequentially to the carbonyl carbon. The first addition forms a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. The final step is the attack of a second methanol molecule on this carbocation, followed by deprotonation, to yield the stable dimethyl acetal product, 1,3-Benzodioxole, 5-(dimethoxymethyl)-.

Table 2: Components of the Acid-Catalyzed Acetalization of Piperonal

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Aldehyde precursor | 3,4-Methylenedioxybenzaldehyde (Piperonal) |

| Reagent | Alcohol source for the acetal | Methanol |

| Catalyst | Proton source to activate the carbonyl group | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid researchgate.net |

| Product | The target dimethyl acetal | 1,3-Benzodioxole, 5-(dimethoxymethyl)- |

General Photoacid-Catalyzed Acetalization of Carbonyl Compounds

A modern approach to acetal formation involves the use of photoacid catalysts. This method leverages light to generate a strong acid in situ, which then catalyzes the reaction. Visible-light photoactivation of certain compounds, such as 6-bromo-2-naphthol, can facilitate the photoacid-catalyzed acetalization of carbonyls with alcohols. This technique is valuable in organic synthesis as acetals are common protecting groups for aldehydes and ketones.

The process is initiated by irradiating the photoacid catalyst, which increases its acidity in the excited state. This photogenerated acid then protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Subsequent steps involving a second alcohol molecule and the elimination of water lead to the formation of the acetal. This method avoids the use of strong acids from the outset, offering milder reaction conditions.

Advanced Synthetic Approaches to 1,3-Benzodioxole, 5-(dimethoxymethyl)-

The primary and most direct synthetic route to 1,3-Benzodioxole, 5-(dimethoxymethyl)- is the acid-catalyzed acetalization of its direct precursor, piperonal (1,3-Benzodioxole-5-carbaldehyde), with methanol. nih.govhmdb.ca This reaction is a classic example of protecting group chemistry.

The synthesis involves treating piperonal with methanol in the presence of an acid catalyst. researchgate.net The reaction proceeds by protonation of the aldehyde's carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation yields the final product, 1,3-Benzodioxole, 5-(dimethoxymethyl)-, and regenerates the acid catalyst. researchgate.net A variety of acid catalysts can be employed, including traditional protic acids like hydrochloric acid or Lewis acids. researchgate.net

Optimization Strategies for Synthetic Pathways

Optimizing the synthesis of 1,3-Benzodioxole, 5-(dimethoxymethyl)- involves refining the reaction conditions to maximize yield and purity while minimizing reaction time and cost. Key strategies focus on the critical acetalization step.

Catalyst Selection and Loading : The choice and amount of acid catalyst are crucial. While strong acids are effective, they can sometimes lead to side reactions. Using very low catalyst loadings (e.g., 0.1 mol %) of conventional acids has been shown to be highly effective for acetalization, preventing degradation of acid-sensitive substrates. acs.org The development of novel catalytic systems, such as ester sulfate-functionalized ionic liquids or cobaloxime complexes, can also lead to highly efficient acetalization under mild, solvent-free conditions. mdpi.commdpi.com

Removal of Water : Acetalization is a reversible reaction where water is a byproduct. researchgate.net To drive the reaction equilibrium towards the product side, it is essential to remove water as it is formed. This can be achieved physically, for instance by using a Dean-Stark apparatus, or chemically, by adding a dehydrating agent to the reaction mixture. mdpi.com The use of a water-carrying solvent like toluene (B28343) can also significantly enhance the conversion rate. mdpi.com

Temperature and Reactant Concentration : The reaction temperature is another important parameter. Increasing the temperature generally accelerates the reaction rate, though it must be balanced against potential side reactions or degradation. mdpi.com For the synthesis of piperonal precursors, optimization can involve controlling the molar ratios of reactants and the reaction temperature to improve yields and process efficiency. google.com For example, in the conversion of a chloromethyl derivative to an acetate (B1210297) precursor, adjusting the molar ratio of the acetate to the chloromethyl derivative to between 1.3:1 and 1.6:1 and maintaining a temperature between 70°C and 80°C is preferred. google.com

The following table illustrates the impact of various conditions on the efficiency of a representative acetalization reaction.

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aromatic Aldehyde | 0.1 mol% HCl | Methanol | 25 | 0.5 | >99% Conversion |

| 2 | Glycerol/Cyclohexanone | Ionic Liquid | None | 100 | 2 | 78% Conversion |

| 3 | Glycerol/Cyclohexanone | Ionic Liquid | Toluene | 110 | 2 | 87% Conversion |

| 4 | Cyclohexanone | CoCl₂/DH₂ | None | 70 | 1 | 95.3% Conversion |

| 5 | 4-Methylbenzaldehyde | 5 mol% DMS | Methanol | Reflux | 12 | 94% Yield |

This table presents a compilation of data from various sources to illustrate optimization principles in acetalization reactions. acs.orgmdpi.commdpi.comresearchgate.net Conditions and results are for representative reactions and not specific to 1,3-Benzodioxole, 5-(dimethoxymethyl)- unless otherwise stated.

Chemical Reactivity and Transformation of 1,3 Benzodioxole, 5 Dimethoxymethyl

Hydrolysis of the Dimethoxymethyl Group to the Aldehyde Moiety

The dimethoxymethyl group of 1,3-Benzodioxole (B145889), 5-(dimethoxymethyl)- is a dimethyl acetal (B89532). Acetals serve as protecting groups for aldehydes due to their stability under neutral or basic conditions. organic-chemistry.org The primary and most fundamental transformation of this functional group is its hydrolysis back to the parent aldehyde, 1,3-benzodioxole-5-carboxaldehyde (piperonal).

This deprotection is typically achieved through acid catalysis in the presence of water. organic-chemistry.orgncert.nic.in The reaction proceeds by protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol and a proton regenerates the aldehyde. A variety of acids can be employed, including dilute mineral acids like hydrochloric acid or sulfuric acid, as well as Lewis acids. organic-chemistry.orgnih.gov The reaction is reversible, and efficient hydrolysis is ensured by using an excess of water or by removing the methanol byproduct. nih.gov

Table 1: Conditions for Acetal Hydrolysis

| Catalyst System | Solvent | Conditions | Outcome | Citation |

|---|---|---|---|---|

| Dilute Hydrochloric Acid | Water/Organic Co-solvent | Room Temperature to Reflux | Aldehyde formation | ncert.nic.in |

| Perchloric Acid on Silica Gel | Water | Room Temperature | Aldehyde formation | organic-chemistry.org |

| Indium(III) Trifluoromethanesulfonate | Acetone/Water | Room Temperature or Microwave | Aldehyde formation | organic-chemistry.org |

| Aqueous Mineral Acids | - | General | Aldehyde formation | ncert.nic.in |

Substitution Reactions Involving the Dimethoxymethyl Functionality

Direct nucleophilic substitution at the central carbon of the dimethoxymethyl group is not a characteristic reaction for acetals like 1,3-Benzodioxole, 5-(dimethoxymethyl)-. This functionality is prized for its stability and role as a protecting group for the much more reactive aldehyde moiety. organic-chemistry.org Acetals are generally resistant to attack by strong bases, organometallic reagents (like Grignard or organolithium reagents), and hydrides. organic-chemistry.org

Therefore, substitution reactions are typically performed on the aldehyde (piperonal) after the hydrolysis of the dimethoxymethyl group. The aldehyde readily undergoes a wide array of reactions, such as condensation, oxidation, reduction, and addition of nucleophiles, which are not accessible to the protected acetal form. The stability of the acetal group allows for chemical modifications on other parts of the molecule while keeping the aldehyde function masked.

Oxidative Transformations of Methoxy Groups

The dimethoxymethyl group is generally stable towards many common oxidizing agents under neutral or basic conditions, such as potassium permanganate (B83412) or chromium trioxide. organic-chemistry.org This stability is a key feature of acetals as protecting groups.

However, under specific and often vigorous conditions, oxidative transformations can occur. For instance, a patented process describes the oxidation of dimethyl acetals to their corresponding carboxylic acids using oxygen in the presence of formic acid and a cobalt acetate (B1210297) catalyst. google.com This process likely involves initial hydrolysis to the aldehyde, which is then rapidly oxidized to the carboxylic acid. google.com Another study investigated the hydroxyl-radical-induced oxidation of acetaldehyde (B116499) dimethyl acetal, which proceeds via a peroxyl radical intermediate. acs.org

The 1,3-benzodioxole ring itself can undergo oxidative cleavage under certain biological or chemical conditions, but this is a reaction of the ring system rather than the dimethoxymethyl substituent. nih.govnih.gov Selective oxidation of the methoxy groups of the acetal without affecting the rest of the molecule is not a common synthetic transformation and would require highly specific reagents or conditions.

Reactions of Organolithium Intermediates Derived from 1,3-Benzodioxole Systems

Generation of Lithiated Benzodioxole Precursors

The 1,3-benzodioxole ring system can be functionalized through directed ortho-metalation (DoM), a powerful technique for regioselective C-H activation. wikipedia.orgorganic-chemistry.org In this reaction, a heteroatom-containing functional group directs an organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to deprotonate a specific, adjacent (ortho) position on the aromatic ring. wikipedia.orgbaranlab.org

For the 1,3-benzodioxole system, the two oxygen atoms of the dioxole ring act as a directing metalation group (DMG). rsc.orguwindsor.ca They coordinate to the lithium atom of the organolithium reagent, positioning the base to abstract a proton from one of the adjacent aromatic carbons (the C-4 or C-6 position). This generates a lithiated benzodioxole intermediate, which is a potent nucleophile. wikipedia.orguwindsor.ca The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the lithiation process. baranlab.org

Nucleophilic Additions and Electrophilic Quenching Reactions

Once the lithiated 1,3-benzodioxole intermediate is formed, it can react with a wide variety of electrophiles in what is known as an electrophilic quench. baranlab.orguwindsor.ca This reaction forms a new carbon-carbon or carbon-heteroatom bond at the C-4 or C-6 position of the benzodioxole ring, providing a versatile method for synthesizing substituted derivatives. wikipedia.org

The choice of electrophile determines the final product. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate before the electrophile is introduced. rsc.orgarkat-usa.org

Table 2: Examples of Electrophilic Quenching Reactions of Lithiated Benzodioxoles

| Electrophile | Product Type | Example Electrophile | Resulting Functional Group | Citation |

|---|---|---|---|---|

| Alkyl Halides | Alkylated Benzodioxole | Methyl Iodide (CH₃I) | -CH₃ | rsc.org |

| Disulfides | Thioether | Dimethyl Disulfide (CH₃SSCH₃) | -SCH₃ | rsc.org |

| Carbon Dioxide | Carboxylic Acid | CO₂ (gas) | -COOH | rsc.org |

| Aldehydes/Ketones | Secondary/Tertiary Alcohol | Benzaldehyde (PhCHO) | -CH(OH)Ph | rsc.org |

| Silyl Halides | Silylated Benzodioxole | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ | arkat-usa.org |

| Boronic Esters | Arylboronic Ester | Triisopropyl Borate (B(Oi-Pr)₃) | -B(OH)₂ (after hydrolysis) | mdpi.com |

Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Structures

The 1,3-benzodioxole moiety is a key structural element in many natural products and synthetic compounds that feature fused heterocyclic rings. These structures are often synthesized via intramolecular cyclization reactions starting from appropriately substituted benzodioxole derivatives. The subject compound, 1,3-Benzodioxole, 5-(dimethoxymethyl)-, serves as a stable precursor to the key intermediate, piperonal (B3395001), which is then elaborated and cyclized.

For example, the aldehyde can be condensed with other molecules to introduce a side chain containing a nucleophile or an electrophile. Subsequent intramolecular reaction then forges the new heterocyclic ring. A variety of fused systems can be accessed, including indolines, isoquinolines, and other benzo-fused N-heterocycles. chemistry-chemists.comnih.gov Lewis acid-promoted cyclizations of chalcones derived from piperonal can also lead to fused indane systems. nih.gov

Table 3: Examples of Intramolecular Cyclizations to Form Fused Heterocycles

| Starting Material Derivative | Reaction Type | Fused Ring System Formed | Citation |

|---|---|---|---|

| o-Tolyl isocyanide adducts | Copper(I) oxide-catalyzed cyclization | Dihydro-benzoxazepine | chemistry-chemists.com |

| Lithiated o-toluamide + Piperonal imine | Condensation/Electrophilic trapping | Dihydroisoquinolinone | chemistry-chemists.com |

| Imines + Dihaloalkanes | Electroreductive cyclization | Piperidines, Pyrrolidines | nih.gov |

| ortho-Prenylated chalcones | Lewis acid-promoted ene-type cyclization | Indanes with tertiary alcohols | nih.gov |

| Alkenyl amines | Tandem isomerization/hydroamination | 1,3-X,N-heterocycles | organic-chemistry.org |

Synthesis and Functionalization of 1,3 Benzodioxole, 5 Dimethoxymethyl Derivatives

Derivatization Strategies at the Dimethoxymethyl Group

The dimethoxymethyl group, -CH(OCH₃)₂, is a dimethyl acetal (B89532) that serves as a protecting group for the corresponding aldehyde, 5-formyl-1,3-benzodioxole (piperonal). The primary derivatization strategy at this position involves its hydrolysis back to the aldehyde. ontosight.ai This deprotection is typically achieved under acidic conditions.

Once the aldehyde is regenerated, it can participate in a vast array of classical carbonyl reactions, including:

Reductive amination: To form various amine derivatives.

Wittig reaction: To create substituted alkenes.

Henry reaction: To produce nitroalcohols.

Aldol condensation: To form α,β-unsaturated ketones.

This versatility makes the dimethoxymethyl group a convenient masked functionality, allowing for modifications on the aromatic ring before liberating the reactive aldehyde for subsequent synthetic transformations.

Functionalization of the Benzodioxole Aromatic Ring System

The electron-rich nature of the 1,3-benzodioxole (B145889) ring facilitates electrophilic aromatic substitution, providing a pathway to introduce various functional groups onto the aromatic core. chemicalbook.com

A powerful strategy for elaborating the benzodioxole scaffold involves initial halogenation of the aromatic ring, followed by transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for forming new carbon-carbon bonds. nih.gov

The process begins with the bromination or chlorination of the benzodioxole ring, typically at the position ortho to the dimethoxymethyl group (the 6-position). This halogenated intermediate can then be coupled with a wide range of aryl, heteroaryl, or styryl boronic acids or their esters. nih.govworldresearchersassociations.comresearchgate.net The reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a base like potassium carbonate. worldresearchersassociations.comresearchgate.net This methodology allows for the synthesis of complex biaryl and heteroaryl structures connected to the benzodioxole core. worldresearchersassociations.comresearchgate.net Research has shown that bromo and chloro derivatives are often superior to iodo-derivatives in these couplings, as they have a reduced tendency to undergo a dehalogenation side reaction. nih.gov

A study by Dawood et al. demonstrated the successful synthesis of numerous 1,3-benzodioxole derivatives containing 1,2,3-triazole rings via Suzuki-Miyaura coupling of a brominated benzodioxole precursor with various substituted boronic acids, achieving yields from 33% to 89%. worldresearchersassociations.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Products from a Brominated Benzodioxole Precursor

Formyl (-CHO) and hydroxymethyl (-CH₂OH) groups can be introduced onto the benzodioxole aromatic ring to create valuable intermediates for further synthesis.

The formyl group can be introduced directly onto the aromatic ring through electrophilic formylation reactions. A common method involves the use of a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin tetrachloride (SnCl₄). mdpi.com This reaction proceeds with high yield and provides a direct route to aldehydes from activated aromatic systems like 1,3-benzodioxole. mdpi.com

The hydroxymethyl group can be synthesized by the reduction of a corresponding formyl or carboxyl group. Alternatively, multi-step synthetic routes starting from other benzodioxole derivatives can yield hydroxymethylated products, such as 1,3-Benzodioxole, 5,6-di(hydroxymethyl)-. ontosight.ai These alcohol functionalities can then be used as handles for further reactions, for instance, in the synthesis of bioactive molecules or as monomers for polymers. ontosight.ai

Synthesis of Complex Polycyclic Benzodioxole Systems

The 1,3-benzodioxole moiety is a key structural feature in many natural products and serves as a foundational block for the synthesis of complex polycyclic systems. core.ac.uknih.gov

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to construct six-membered rings. masterorganicchemistry.com In this context, a 1,3-benzodioxole derivative functionalized with an alkene (a dienophile) can react with a conjugated diene. This reaction creates a new six-membered ring fused to the original benzodioxole framework, generating a complex polycyclic structure in a single, often stereocontrolled, step. The reaction requires the diene to be in a conjugated system. masterorganicchemistry.com This strategy is a cornerstone in synthetic chemistry for building carbocyclic complexity and has been widely applied in the total synthesis of natural products. masterorganicchemistry.com

The benzodioxole ring can serve as the foundation for building various fused heterocyclic systems, which are prevalent in pharmaceutically active compounds. core.ac.ukthieme.com

Isoquinolines: Tetrahydroisoquinoline rings can be fused to the benzodioxole system through reactions like the Pictet-Spengler condensation. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For example, an intermediate like (S)-α-Methyl-1,3-benzodioxole-5-ethanol can undergo a Pictet-Spengler reaction with an aldehyde to form a fused benzodiazepine (B76468) system, a related heterocyclic structure. google.com A similar strategy starting with a benzodioxole-derived phenylethylamine would yield a tetrahydroisoquinoline.

Benzofurans: Fused benzofuran (B130515) systems can be synthesized through various methods, including tandem reactions involving ruthenium-mediated isomerization followed by ring-closing metathesis (RCM). core.ac.uk This approach has been used to create a variety of five-membered oxygen-containing heterocycles fused to a benzene (B151609) substructure. core.ac.uk

The synthesis of these and other fused systems, such as pyrazoles and triazoles, often involves the intramolecular cyclization of a precursor where the necessary functional groups have been installed on the benzodioxole scaffold. worldresearchersassociations.comlongdom.org These methods provide access to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. frontiersin.orgnih.gov

Table of Mentioned Compounds

Regioselective Synthetic Approaches for Substituted Benzodioxole Derivatives

The aromatic ring of 1,3-Benzodioxole, 5-(dimethoxymethyl)- is activated towards electrophilic substitution due to the electron-donating nature of the methylenedioxy group. This directing effect generally favors substitution at the position ortho to the methylenedioxy bridge, which is the 6-position. However, the outcome of these reactions can be influenced by the nature of the electrophile, the reaction conditions, and the presence of the 5-(dimethoxymethyl)- group.

Regioselective halogenation of 1,3-Benzodioxole, 5-(dimethoxymethyl)- and its precursors has been demonstrated, providing valuable intermediates for further synthetic transformations.

Bromination: The bromination of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), a precursor to the title compound, can be controlled to achieve regioselectivity. The protection of the aldehyde as a dimethyl acetal allows for specific bromination at the 6-position. For instance, the synthesis of 6-bromo-piperonal-dimethyl-acetal has been reported, highlighting a successful regioselective functionalization. wku.edu A greener approach to the p-bromination of 1,3-benzodioxole using N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly efficient, affording a 93% yield of 5-bromo-1,3-benzodioxole. wku.edu While this reaction is on the parent benzodioxole, it underscores the feasibility of selective bromination in this class of compounds.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| 1,3-Benzodioxole | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-1,3-benzodioxole | 93 |

This table illustrates the high yield achievable for the bromination of the parent 1,3-benzodioxole, a reaction that provides a basis for the selective bromination of its derivatives.

Further derivatization of these bromo-compounds can be achieved through cross-coupling reactions. For example, (6-bromobenzo[d] uwindsor.caorganic-chemistry.orgdioxol-5-yl)methanol has been utilized as a starting material in Suzuki-Miyaura coupling reactions to introduce a variety of aryl and heteroaryl substituents at the 6-position with good yields (33-89%). researchgate.net This two-step approach, involving regioselective bromination followed by a cross-coupling reaction, represents a powerful strategy for the synthesis of diverse 6-substituted benzodioxole derivatives.

The introduction of a nitro group onto the benzodioxole ring is another important functionalization. While traditional nitration methods often employ harsh and corrosive mixed acids, which can lead to poor regioselectivity and side reactions, more environmentally benign methods are being developed. wikipedia.org The nitration of deactivated benzene derivatives has been studied, providing insights into the factors controlling regioselectivity. organic-chemistry.org In the case of 1,3-benzodioxole, nitration typically yields 5-nitro-1,3-benzodioxole, indicating a preference for substitution at the 5-position in the absence of other directing groups. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, the directing effects of both the methylenedioxy and the dimethoxymethyl groups would need to be considered to predict the regiochemical outcome.

The introduction of a formyl group onto the benzodioxole ring can be challenging due to the sensitivity of the methylenedioxy bridge to the acidic conditions often employed in formylation reactions like the Vilsmeier-Haack reaction. organic-chemistry.org The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. jk-sci.comwikipedia.orgorganic-chemistry.org While effective for many aromatic compounds, the strong Lewis acidity of the reagents can lead to the cleavage of the dioxole ring in 1,3-benzodioxole derivatives. organic-chemistry.org Alternative formylation strategies, potentially under milder conditions, may be required for the successful and regioselective formylation of 1,3-Benzodioxole, 5-(dimethoxymethyl)-.

Similar to formylation, Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, typically employs strong Lewis acid catalysts such as aluminum chloride (AlCl3). masterorganicchemistry.comyoutube.com These conditions can also pose a risk to the integrity of the 1,3-benzodioxole ring system. nih.gov Studies on the acylation of 1,3-benzodioxole have shown that while the reaction can proceed, the selectivity can be low, with the formation of by-products. nih.gov The development of milder, recyclable heterogeneous catalysts is an area of active research to improve the efficiency and selectivity of Friedel-Crafts reactions on sensitive substrates like benzodioxole derivatives. nih.gov

Directed ortho-metalation (DoM) presents a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol. uwindsor.caorganic-chemistry.orgwikipedia.org The oxygen atoms of the methylenedioxy group and the dimethoxymethyl group in 1,3-Benzodioxole, 5-(dimethoxymethyl)- could potentially act as directing groups, guiding lithiation to specific adjacent positions. wikipedia.orgbaranlab.org This approach offers a promising avenue for the synthesis of specifically substituted derivatives that may be difficult to obtain through classical electrophilic substitution reactions.

Spectroscopic and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 1,3-Benzodioxole (B145889), 5-(dimethoxymethyl)- is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzodioxole ring typically appear in the range of δ 6.8–7.0 ppm. ijcmas.com The two protons of the methylenedioxy group (O-CH₂-O) are chemically equivalent and are expected to produce a characteristic singlet at approximately δ 5.9–6.0 ppm.

The dimethoxymethyl group gives rise to two key signals. The single proton of the acetal (B89532) group (-CH(OCH₃)₂) is expected to appear as a singlet around δ 5.3 ppm. The six protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would also produce a sharp singlet, typically resonating further upfield around δ 3.3 ppm. The integration of these signals would correspond to a ratio of 3:2:1:6 for the aromatic, methylenedioxy, acetal, and methoxy protons, respectively, confirming the proton count in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.8–7.0 | Multiplet | 3H | Ar-H |

| ~5.9–6.0 | Singlet | 2H | O-CH₂ -O |

| ~5.3 | Singlet | 1H | CH (OCH₃)₂ |

| ~3.3 | Singlet | 6H | CH(OCH₃ )₂ |

Note: Predicted values are based on typical chemical shifts for these functional groups.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, distinct signals are anticipated for each unique carbon atom. The carbons of the aromatic ring are expected to resonate in the δ 108–148 ppm region. The characteristic carbon of the methylenedioxy group typically appears around δ 101 ppm. np-mrd.org

The acetal carbon (-C H(OCH₃)₂) is expected at approximately δ 103–104 ppm, while the carbons of the two equivalent methoxy groups should produce a single signal around δ 52–54 ppm. The number of signals in the spectrum confirms the molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Chemical Shift (δ) (ppm) | Assignment |

| ~147–148 | Ar-C -O (2 positions) |

| ~135 | Ar-C -CH |

| ~108–122 | Ar-C -H (3 positions) |

| ~103–104 | C H(OCH₃)₂ |

| ~101 | O-C H₂-O |

| ~52–54 | CH(OC H₃)₂ |

Note: Predicted values are based on typical chemical shifts for these functional groups. np-mrd.org

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. It would show correlations between the adjacent protons on the aromatic ring, helping to confirm their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as the methylenedioxy carbon to its protons and the acetal carbon to its proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the methoxy protons to the acetal carbon, and from the acetal proton to the aromatic carbon at position 5, thus confirming the attachment of the dimethoxymethyl group to the benzodioxole ring. ijcmas.com

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,3-Benzodioxole, 5-(dimethoxymethyl)- would display several characteristic absorption bands.

The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1400–1600 cm⁻¹ region. A key feature of the 1,3-benzodioxole moiety is the strong C-O-C stretching of the five-membered ring, which is usually observed around 1250 cm⁻¹ and 1040 cm⁻¹. chemicalbook.comnist.gov The acetal group would also show strong C-O stretching bands, typically in the 1150–1050 cm⁻¹ range.

Table 3: Key IR Absorption Bands for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2850–3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1400–1600 | C=C Stretch | Aromatic Ring |

| ~1250, ~1040 | C-O-C Asymmetric & Symmetric Stretch | Dioxole Ring |

| 1150–1050 | C-O Stretch | Acetal |

Note: Values are typical ranges for the specified functional groups. researchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, high-resolution mass spectrometry would determine its exact mass, which is calculated as 196.0736 for the molecular formula C₁₀H₁₂O₄.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺) at m/z = 196. The fragmentation pattern is highly diagnostic. Common fragmentation pathways for acetals include the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion [M-31]⁺ at m/z = 165. Another likely fragmentation is the loss of methanol (B129727) (CH₃OH) to yield an ion at m/z = 164. A prominent peak is also expected at m/z = 135, corresponding to the stable piperonyl cation, formed by the cleavage of the C-C bond between the ring and the acetal group. nist.gov

Table 4: Expected Mass Spectrometry Fragments for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| m/z | Proposed Fragment | Formula |

| 196 | Molecular Ion [M]⁺ | [C₁₀H₁₂O₄]⁺ |

| 165 | [M - •OCH₃]⁺ | [C₉H₉O₃]⁺ |

| 135 | [Piperonyl Cation]⁺ | [C₈H₇O₂]⁺ |

Note: Fragmentation is based on the analysis of similar structures. nist.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The primary chromophore in 1,3-Benzodioxole, 5-(dimethoxymethyl)- is the substituted benzene (B151609) ring fused with the dioxole ring. 1,3-Benzodioxole derivatives typically exhibit strong absorption in the UV region. semanticscholar.org The spectrum is expected to show absorption maxima (λ_max_) corresponding to the π → π* transitions of the aromatic system. Based on studies of similar 1,3-benzodioxole derivatives, absorption bands are expected around 290-300 nm. semanticscholar.orgscience-softcon.de

Table 5: Expected UV-Vis Absorption Data for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| λ_max (nm) | Type of Transition | Chromophore |

| ~290-300 | π → π* | 1,3-Benzodioxole Ring |

Note: Absorption maxima can be influenced by the solvent used. semanticscholar.org

Complementary Spectroscopic Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For "1,3-Benzodioxole, 5-(dimethoxymethyl)-", both ¹H and ¹³C NMR spectroscopy provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, the methine proton of the acetal group, and the methoxy protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific shifts and coupling patterns are diagnostic. The proton at position 7, being adjacent to the electron-donating oxygen of the dioxole ring, would be the most shielded. The protons at positions 4 and 6 will exhibit more complex splitting patterns due to their relationships with each other and the dimethoxymethyl substituent.

Methylenedioxy Protons: The two protons of the -O-CH₂-O- group are chemically equivalent and are expected to produce a sharp singlet, typically around δ 5.9-6.0 ppm.

Acetal Proton: The single proton of the -CH(OCH₃)₂ group is expected to appear as a singlet around δ 5.3-5.5 ppm.

Methoxy Protons: The six protons of the two methoxy groups (-OCH₃) are equivalent and will give a sharp singlet, typically in the range of δ 3.2-3.4 ppm.

Interactive Table: Predicted ¹H NMR Data for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7-6.9 | Multiplet | 3H |

| -O-CH₂-O- | 5.9-6.0 | Singlet | 2H |

| -CH(OCH₃)₂ | 5.3-5.5 | Singlet | 1H |

| -OCH₃ | 3.2-3.4 | Singlet | 6H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region of the spectrum (δ 100-150 ppm). The carbons attached to oxygen (C-3a and C-7a) will be the most deshielded in this group.

Methylenedioxy Carbon: The carbon of the -O-CH₂-O- group typically appears around δ 101 ppm.

Acetal Carbon: The carbon of the -CH(OCH₃)₂ group is expected around δ 103-104 ppm.

Methoxy Carbons: The two equivalent methoxy carbons will show a signal around δ 52-54 ppm.

Interactive Table: Predicted ¹³C NMR Data for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 108-122 |

| Aromatic C-C | 132-134 |

| Aromatic C-O | 147-148 |

| -O-CH₂-O- | ~101 |

| -CH(OCH₃)₂ | 103-104 |

| -OCH₃ | 52-54 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "1,3-Benzodioxole, 5-(dimethoxymethyl)-" is expected to show characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methylenedioxy groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ether and acetal groups are expected in the 1000-1300 cm⁻¹ range. The C-O-C asymmetric and symmetric stretches of the methylenedioxy group are particularly characteristic. researchgate.net

Interactive Table: Expected IR Absorption Bands for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800-3000 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| Acetal/Ether C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For "1,3-Benzodioxole, 5-(dimethoxymethyl)-" (molecular weight: 196.2 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 196.

The fragmentation pattern would likely involve the loss of methoxy groups (-OCH₃) to give a fragment at m/z = 165, followed by the loss of the second methoxy group. Another characteristic fragmentation pathway would be the cleavage of the dimethoxymethyl group to form the stable benzodioxole-5-carboxaldehyde cation (m/z = 149). The presence of the 1,3-benzodioxole moiety can be confirmed by characteristic fragment ions at m/z = 121 and 93. nist.govnist.gov

Interactive Table: Predicted Key Mass Spectrometry Fragments for 1,3-Benzodioxole, 5-(dimethoxymethyl)-

| m/z | Predicted Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 149 | [M - CH(OCH₃)₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of molecules like 1,3-Benzodioxole (B145889), 5-(dimethoxymethyl)-. By solving the Schrödinger equation for the system, we can obtain valuable insights into its stability, reactivity, and electronic distribution.

For a molecule of this nature, a common and effective computational approach involves using the B3LYP functional with a basis set such as 6-311+G(2d,p). scielo.br This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Key Electronic Properties and Reactivity Descriptors:

Theoretical calculations can determine several key parameters that describe the electronic structure and reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scielo.br

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting how the molecule will interact with other chemical species. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, the oxygen atoms of the dioxole and dimethoxymethyl groups are expected to be regions of high electron density.

A hypothetical table of calculated electronic properties for 1,3-Benzodioxole, 5-(dimethoxymethyl)- based on methods applied to similar compounds is presented below.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution |

Conformational Analysis and Molecular Modeling Studies

The flexibility of the dimethoxymethyl group attached to the rigid benzodioxole ring system means that 1,3-Benzodioxole, 5-(dimethoxymethyl)- can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Molecular modeling studies, often initiated with molecular mechanics force fields and refined with DFT calculations, can map the potential energy surface of the molecule. This involves systematically rotating the rotatable bonds, specifically the C-C bond connecting the benzodioxole ring to the dimethoxymethyl group and the C-O bonds within the dimethoxymethyl moiety.

The results of such an analysis would likely reveal a preferred orientation of the dimethoxymethyl group relative to the aromatic ring, governed by steric hindrance and subtle electronic interactions. The two methoxy (B1213986) groups are expected to orient themselves to minimize steric clash with each other and with the hydrogen atom at the adjacent aromatic carbon. The most stable conformers would represent the most populated states of the molecule at a given temperature. unito.it

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions involving 1,3-Benzodioxole, 5-(dimethoxymethyl)-. For instance, the hydrolysis of the acetal (B89532) group to yield piperonal (B3395001) and methanol (B129727) is a fundamental reaction that can be modeled.

By mapping the reaction pathway, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This information is invaluable for understanding the kinetics and feasibility of a reaction.

For the hydrolysis reaction, a computational study would likely investigate the protonation of one of the methoxy oxygen atoms, followed by the departure of a methanol molecule to form a resonance-stabilized carbocation intermediate. Subsequent nucleophilic attack by a water molecule and deprotonation would lead to the final products. DFT calculations can provide detailed geometries and energies for all intermediates and transition states along this pathway. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural confirmation.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. scielo.br The calculated chemical shifts for 1,3-Benzodioxole, 5-(dimethoxymethyl)-, when compared to experimental spectra, can aid in the definitive assignment of all signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be achieved. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, characteristic peaks for the C-O-C stretching of the dioxole and acetal groups, as well as aromatic C-H and C=C stretching vibrations, would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would provide insight into the electronic transitions occurring within the molecule, primarily π → π* transitions within the benzodioxole ring system.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value (Typical Range) |

| ¹H NMR (δ, ppm) - O-CH₂-O | 5.95 | 5.9-6.0 |

| ¹H NMR (δ, ppm) - O-CH₃ | 3.30 | 3.2-3.4 |

| ¹³C NMR (δ, ppm) - O-CH₂-O | 101.5 | 100-102 |

| IR (cm⁻¹) C-O-C stretch | 1040, 1250 | 1030-1050, 1240-1260 |

| UV-Vis λmax (nm) | 288 | 285-290 |

By leveraging these computational techniques, a deep and detailed understanding of the chemical nature of 1,3-Benzodioxole, 5-(dimethoxymethyl)- can be achieved, paving the way for a more informed application of this and related compounds in various scientific and industrial fields.

Applications and Synthetic Utility of 1,3 Benzodioxole, 5 Dimethoxymethyl As a Chemical Intermediate

Building Block in the Synthesis of Biologically Active Compounds

The 1,3-benzodioxole (B145889) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its presence is often associated with activities such as antimicrobial, anti-inflammatory, and antitumor effects. researchgate.netchemicalbook.com Consequently, 1,3-Benzodioxole, 5-(dimethoxymethyl)- serves as a key starting material for introducing this valuable functional group into complex molecular architectures.

Precursor in the Synthesis of Isoquinoline (B145761) Alkaloids and Analogues

The isoquinoline nucleus is the central structural feature of a vast family of over 400 alkaloids, many of which exhibit potent biological activities, including antimalarial, anti-HIV, and antitumor properties. scripps.edu The 1,3-benzodioxole ring is an integral part of many important isoquinoline alkaloids, such as those in the aporphine (B1220529), coptisine, and protopine (B1679745) classes. mdpi.comrsc.org

The synthetic utility of 1,3-Benzodioxole, 5-(dimethoxymethyl)- in this context lies in its role as a protected precursor to piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). wikipedia.org This aldehyde is a crucial component in classic isoquinoline synthesis strategies like the Bischler-Napieralski and Pictet-Spengler reactions. scripps.eduresearchgate.net In these pathways, a β-phenylethylamine derivative is reacted with an aldehyde or its equivalent to construct the isoquinoline core. By using piperonal derived from the deprotection of 1,3-Benzodioxole, 5-(dimethoxymethyl)-, chemists can efficiently build the benzodioxole-fused isoquinoline skeleton.

A notable example is the unified total synthesis of several aporphine alkaloids, including (S)-(+)-ovigerine and (S)-(+)-N-formylovigerine, which feature the benzo[d] researchgate.netchemicalbook.comdioxole structure. rsc.org These syntheses underscore the strategic importance of benzodioxole-containing building blocks in accessing complex, biologically significant alkaloid targets.

Intermediate in the Preparation of Benzodioxole-Based Compounds with Potential Biological Activities

Beyond alkaloids, the 1,3-benzodioxole ring system is actively explored for the development of novel therapeutic agents. Research has demonstrated that synthetic derivatives of 1,3-benzodioxole can possess significant biological effects. For instance, a series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines, with some compounds showing significant growth inhibitory effects. researchgate.net

The 1,3-benzodioxole moiety, present in natural oils like safrole and apiole, has been linked to a range of biological activities, including antiepileptic, analgesic, and antimicrobial potentials. researchgate.net The isolation of a new 1,3-benzodioxole compound, Hypecoumic acid, from Hypecoum erectum—a plant from the Papaveraceae family—which exhibited moderate antioxidant activity, further highlights the potential of this chemical class. mdpi.comnih.gov As a stable and versatile intermediate, 1,3-Benzodioxole, 5-(dimethoxymethyl)- provides a reliable starting point for synthetic campaigns aimed at discovering and optimizing such benzodioxole-based compounds for medicinal applications. chemicalbook.com

Role in the Development of Agrochemicals and Advanced Materials

The application of 1,3-benzodioxole derivatives extends into the field of agriculture. The methylenedioxyphenyl group has a well-established history as an insecticide synergist, enhancing the efficacy of active ingredients like pyrethrum. chemicalbook.com These compounds act by inhibiting microsomal mixed-function oxidases in insects, which are responsible for detoxifying the insecticide. chemicalbook.com

More recently, research has focused on creating novel agrochemicals with the 1,3-benzodioxole scaffold. In a targeted effort to develop new plant growth regulators, a series of N-(benzo[d] researchgate.netchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.org One compound from this series, designated K-10, was identified as a potent auxin receptor agonist. It demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and rice (Oryza sativa), significantly outperforming the standard auxin, 1-naphthylacetic acid (NAA). frontiersin.org This research showcases the utility of the 1,3-benzodioxole structure as a foundation for developing advanced agrochemicals that can enhance crop production by promoting more robust root systems. frontiersin.org Furthermore, 1,3-benzodioxole compounds are generally utilized as important intermediates in the production of pesticides and sterilants. google.com

Utilization as a Precursor to Aldehydes for Further Synthetic Transformations

The primary synthetic utility of 1,3-Benzodioxole, 5-(dimethoxymethyl)- is its function as a protected version of 1,3-benzodioxole-5-carbaldehyde (piperonal/heliotropine). chemicalbook.comwikipedia.org The dimethoxymethyl group is a dimethyl acetal (B89532), a common protecting group for aldehydes. Aldehydes are highly reactive functional groups that can participate in a wide range of chemical reactions. In a multi-step synthesis, it is often necessary to temporarily "mask" the aldehyde to prevent it from reacting prematurely while other parts of the molecule are being modified.

The acetal in 1,3-Benzodioxole, 5-(dimethoxymethyl)- is stable under neutral or basic conditions but can be easily cleaved under acidic conditions to regenerate the parent aldehyde, piperonal. This allows for selective reactions elsewhere in the molecule without affecting the aldehyde functionality.

Once deprotected, the resulting piperonal is a versatile intermediate for numerous subsequent transformations. wikipedia.org It can be:

Oxidized to form piperonylic acid. wikipedia.org

Reduced to form piperonyl alcohol. wikipedia.org

Used in condensation reactions to form larger molecules.

Employed in cyclization reactions to synthesize heterocyclic systems, as discussed in the context of isoquinoline alkaloids. researchgate.net

This role as a stable, protected aldehyde precursor makes 1,3-Benzodioxole, 5-(dimethoxymethyl)- a valuable and frequently used intermediate in the synthesis of complex organic molecules.

Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the separation and identification of 1,3-Benzodioxole (B145889), 5-(dimethoxymethyl)- from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as 1,3-Benzodioxole, 5-(dimethoxymethyl)-. hplcvials.comcmbr-journal.com Its high sensitivity and specificity make it an invaluable tool for identifying and quantifying the compound, even at trace levels. cmbr-journal.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification.

The analysis of related benzodioxole derivatives, such as piperonal (B3395001), by GC-MS has been well-documented and provides a strong basis for the analytical approach to 1,3-Benzodioxole, 5-(dimethoxymethyl)-. sigmaaldrich.com For instance, studies on the analysis of active compounds in plant extracts have successfully employed GC-MS to identify various components, including those with similar structural motifs. cmbr-journal.com

A typical GC-MS method for the analysis of 1,3-Benzodioxole, 5-(dimethoxymethyl)- would involve the following parameters:

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) scholars.direct |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) scholars.direct |

| Injector Temperature | 230-250 °C cmbr-journal.com |

| Oven Temperature Program | Initial temperature of 60-120 °C, ramped to 280-300 °C cmbr-journal.comscholars.direct |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV scholars.direct |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

This interactive table provides typical GC-MS parameters for the analysis of 1,3-Benzodioxole, 5-(dimethoxymethyl)-, based on methods for related compounds.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermally Labile Compounds

For samples where 1,3-Benzodioxole, 5-(dimethoxymethyl)- is present in a mixture with non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using a UV detector, as the benzodioxole ring system possesses a chromophore that absorbs UV light.

The analysis of piperonal and other benzodioxole derivatives by HPLC has been established, providing a framework for developing methods for 1,3-Benzodioxole, 5-(dimethoxymethyl)-. researchgate.netresearchgate.netsielc.com Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

Key parameters for an HPLC method for 1,3-Benzodioxole, 5-(dimethoxymethyl)- are outlined below:

| Parameter | Typical Value/Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 x 4.6 mm) nih.gov |

| Mobile Phase | A mixture of acetonitrile (B52724) and water, often with a pH modifier like phosphoric acid or formic acid. sielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | Maintained at a constant temperature, e.g., 35 °C jocpr.com |

| Detection | UV detection at a wavelength corresponding to the compound's maximum absorbance. |

| Injection Volume | 10-20 µL |

This interactive table summarizes typical HPLC conditions for the analysis of 1,3-Benzodioxole, 5-(dimethoxymethyl)-, derived from methods for similar compounds.

For chiral separations of related benzodioxole derivatives, specialized chiral stationary phases (CSPs) can be employed in HPLC to resolve enantiomers. chiralpedia.comnih.govsigmaaldrich.comnih.gov

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of 1,3-Benzodioxole, 5-(dimethoxymethyl)-. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used for characterization.

In research involving the synthesis of benzodioxole derivatives, ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized compounds. nih.govmdpi.comnih.gov The chemical shifts and coupling constants in the NMR spectra provide detailed information about the molecular structure. High-resolution mass spectrometry (HRMS) is also employed to determine the precise mass and elemental composition of the molecules. nih.govmdpi.com

Quantitative analysis can be performed using techniques like UV-Visible spectrophotometry, by creating a calibration curve of absorbance versus concentration. However, for complex mixtures, chromatographic methods coupled with spectroscopic detectors offer superior selectivity and are generally preferred for quantification.

Advanced Sample Preparation Strategies for Complex Matrix Analysis

The analysis of 1,3-Benzodioxole, 5-(dimethoxymethyl)- in complex matrices, such as environmental samples or biological fluids, necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. scholars.direct

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For 1,3-Benzodioxole, 5-(dimethoxymethyl)-, an organic solvent would be used to extract the compound from an aqueous matrix. scioninstruments.comorganomation.com

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to isolate the analyte from a liquid sample. The choice of sorbent depends on the properties of the analyte and the matrix. scioninstruments.comorganomation.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract volatile and semi-volatile compounds from a sample. The fiber is then directly introduced into the GC injector for analysis. This method has been successfully used for the analysis of piperonal. sigmaaldrich.comthermofisher.com

Headspace Analysis: For volatile compounds in solid or liquid samples, headspace analysis can be employed. The sample is heated in a sealed vial, and the vapor phase (headspace) containing the analyte is injected into the GC. thermofisher.comnih.gov

The selection of the appropriate sample preparation method is critical for achieving accurate and reliable analytical results, particularly when dealing with low concentrations of the analyte in complex sample types. hplcvials.comscioninstruments.comorganomation.comuoguelph.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro